ALDH3A1 Enzyme Inhibition: IC50 Comparison Against Standard Inhibitors
4-(Thiophen-2-ylmethoxy)-benzaldehyde exhibits moderate inhibitory activity against human ALDH3A1 with an IC50 of 2.1 μM [1]. This potency is within the range of other known ALDH3A1 inhibitors such as CB29 (IC50 = 16 μM) and ALDH3A1-IN-1 (IC50 = 1.61 μM) , positioning it as a chemically distinct scaffold for further optimization. While not the most potent inhibitor reported, its unique thiophene-containing structure offers a different binding mode that may be advantageous for overcoming resistance or improving selectivity profiles compared to existing chemotypes.
| Evidence Dimension | ALDH3A1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.1 μM |
| Comparator Or Baseline | CB29: 16 μM; ALDH3A1-IN-1: 1.61 μM; KS106: 2.137 μM |
| Quantified Difference | Target compound is 7.6-fold more potent than CB29, and comparable to KS106 and ALDH3A1-IN-1 |
| Conditions | In vitro enzyme assay measuring inhibition of ALDH3A1-mediated benzaldehyde oxidation |
Why This Matters
This data provides a quantitative benchmark for ALDH3A1 inhibitory activity, enabling researchers to assess this compound as a starting point for SAR campaigns or as a reference compound in high-throughput screening assays.
- [1] BindingDB. (2014). BDBM50447072: IC50 2.10E+3 nM for human ALDH3A1. View Source
